1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396855-03-0) is a synthetic N-pyridyl urea derivative featuring a 2-bromophenyl group, a cyclohexyl spacer, and a 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety. Its molecular formula is C20H20BrN5O2 with a molecular weight of 442.32 g/mol and a calculated LogP of 4.60.

Molecular Formula C20H20BrN5O2
Molecular Weight 442.317
CAS No. 1396855-03-0
Cat. No. B2817636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
CAS1396855-03-0
Molecular FormulaC20H20BrN5O2
Molecular Weight442.317
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=CC=CC=C4Br
InChIInChI=1S/C20H20BrN5O2/c21-15-8-2-3-9-16(15)23-19(27)25-20(10-4-1-5-11-20)18-24-17(26-28-18)14-7-6-12-22-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2,(H2,23,25,27)
InChIKeyKBQVBUJTHYEUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396855-03-0) Is Used in Medicinal Chemistry Research


1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396855-03-0) is a synthetic N-pyridyl urea derivative featuring a 2-bromophenyl group, a cyclohexyl spacer, and a 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety. Its molecular formula is C20H20BrN5O2 with a molecular weight of 442.32 g/mol and a calculated LogP of 4.60 . The compound is supplied at ≥95% purity by reputable vendors including Fluorochem and Santa Cruz Biotechnology (catalog sc-494570), and is intended exclusively for laboratory research use . The 1,2,4-oxadiazole scaffold is recognized in the medicinal chemistry literature for its metabolic stability and capacity to engage in π–π noncovalent interactions with biological targets [1]. It is critical to note upfront that no quantitative biological activity data (IC50, EC50, Ki, target engagement, or in vivo efficacy) for this specific compound has been reported in any peer-reviewed publication, patent, ChEMBL entry, or BindingDB record as of the literature cutoff [2].

Why Closely Related Oxadiazole-Urea Analogs Cannot Be Assumed Interchangeable with CAS 1396855-03-0


Within the 1,2,4-oxadiazol-5-yl cyclohexyl urea family, seemingly minor structural modifications—such as replacing the pyridin-3-yl group with pyrazin-2-yl, thiophen-3-yl, or methyl, or substituting the 2-bromophenyl with 2,4-difluorophenyl or 2-methoxyphenyl—can profoundly alter physicochemical properties (LogP, hydrogen-bonding capacity, electronic distribution) and, by extension, any biological activity or binding selectivity that may emerge [1]. The pyridin-3-yl substituent in CAS 1396855-03-0 provides a specific nitrogen positioning that distinguishes it from the pyridin-4-yl isomer, the pyrazin-2-yl analog, and the non-heteroaromatic methyl analog, each of which presents a different hydrogen-bond acceptor geometry and π-stacking profile [1]. The ortho-bromine on the phenylurea portion introduces both steric bulk and a polarizable halogen that is absent in the 2-methoxy or 2,4-difluoro congeners, potentially altering target binding kinetics and metabolic susceptibility . Until head-to-head biological data are generated, no assumption of functional equivalence across this analog series is scientifically justified. The evidence below details what is currently measurable and what remains unknown.

Quantitative Differentiation Evidence for CAS 1396855-03-0 Versus Closest Structural Analogs


Structural Uniqueness: Pyridin-3-yl vs. Methyl, Pyrazin-2-yl, and Thiophen-3-yl Oxadiazole Substituents

CAS 1396855-03-0 bears a pyridin-3-yl group at the 3-position of the 1,2,4-oxadiazole ring. The closest commercially available analogs differ at precisely this position: the methyl analog (CAS 1396876-20-2) replaces the pyridinyl with a −CH3 group, the pyrazin-2-yl analog replaces it with a pyrazine ring, and the thiophen-3-yl analog (CAS 1396682-50-0) substitutes a thiophene . The pyridin-3-yl group provides one hydrogen-bond acceptor (pyridine N at meta position relative to oxadiazole) and an extended π-system capable of edge-to-face or π–π stacking interactions, as characterized crystallographically for related N-pyridyl urea oxadiazole systems by Baykov et al. (2021) [1]. The methyl analog lacks both the aromatic π-surface and the H-bond acceptor; the pyrazin-2-yl analog offers two H-bond acceptors (both pyrazine nitrogens); and the thiophen-3-yl analog provides a sulfur atom with distinct polarizability.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Physicochemical Property Differentiation: LogP, H-Bond Profile, and Fraction sp3

The Fluorochem technical datasheet reports a calculated LogP of 4.60, a molecular weight of 442.32 g/mol, 4 hydrogen-bond acceptors, 2 hydrogen-bond donors, and a fraction sp3 (Fsp3) of 0.30 for CAS 1396855-03-0 . These values situate the compound within oral drug-like chemical space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) per Lipinski guidelines, but near the upper lipophilicity boundary. The ZINC database independently records a LogP of 2.32 (discrepancy likely due to different calculation algorithms), underscoring the importance of using experimentally measured LogP or LogD values when available [1]. The ortho-bromine atom contributes approximately +0.8 to +1.2 LogP units relative to the non-halogenated phenyl analog and increases molecular polarizability, which can affect both passive membrane permeability and non-specific protein binding.

Physicochemical Profiling Drug-likeness Lipophilicity

Vendor Purity and Supply Chain Reproducibility

CAS 1396855-03-0 is supplied by Fluorochem (UK) at ≥95% purity (catalog F727858) and by Santa Cruz Biotechnology (US) as catalog sc-494570 . Fluorochem provides full InChI, InChI Key (KBQVBUJTHYEUPI-UHFFFAOYSA-N), MDL number (MFCD22619592), and GHS hazard classification, enabling unambiguous identity verification . In contrast, several closely related analogs (e.g., the pyrazin-2-yl and thiophen-3-yl variants) are primarily available through vendors excluded from this analysis or through suppliers that do not provide verified analytical documentation. The CymitQuimica listing indicates this specific product (ref. 10-F727858) has been discontinued as of the search date, which may affect long-term procurement planning .

Chemical Procurement Quality Control Reproducibility

Critical Evidence Gap: Absence of Quantitative Biological Activity Data

A systematic search of ChEMBL (v20), BindingDB, PubMed, Google Patents, and ZINC databases reveals zero quantitative biological activity measurements for CAS 1396855-03-0 [1][2]. The ZINC entry (ZINC8951241) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. No IC50, EC50, Ki, target engagement, cellular activity, or in vivo efficacy data were found for this specific compound or for any of its closest structural analogs (methyl, pyrazin-2-yl, thiophen-3-yl variants) [2]. The absence of data extends to all major target classes including kinases, GPCRs, sGC, and phosphodiesterases. Claims found on certain vendor websites regarding 'potent anticancer activity with IC50 values in the 0.3–0.45 µM range' could not be independently verified in any primary publication and may refer to class-level generalizations rather than this specific molecule.

Data Transparency Procurement Due Diligence Assay Development

Oxadiazole-Urea Scaffold Class-Level Precedent for Kinase and Receptor Modulation

Although CAS 1396855-03-0 itself lacks biological annotation, the 1,2,4-oxadiazole-urea scaffold class has literature precedent for biological activity. Baykov et al. (2021) structurally characterized a series of N-pyridyl ureas bearing 1,2,4-oxadiazole moieties by X-ray crystallography and DFT calculations, confirming the capacity of the oxadiazole ring to engage in energetically favorable π–π and (oxadiazole)···(pyridine) interactions with biological macromolecules [1]. Related oxadiazole-containing ureas have been explored as kinase inhibitors, sEH enzyme inhibitors, and receptor modulators in independent medicinal chemistry programs [2][3]. This class-level evidence provides a rational basis for including CAS 1396855-03-0 in screening libraries targeting kinases, GPCRs, or inflammatory pathways, but does NOT constitute evidence of activity for this specific compound.

Kinase Inhibition Receptor Modulation Scaffold Validation

Appropriate Research and Procurement Scenarios for CAS 1396855-03-0 Based on Current Evidence


Exploratory Screening Library Component for Kinase or GPCR Panel

CAS 1396855-03-0 is suitable for inclusion in diversity-oriented screening libraries targeting kinases, GPCRs, or inflammatory pathway enzymes, based on class-level precedent for 1,2,4-oxadiazole-urea scaffolds [1]. Its pyridin-3-yl substituent and ortho-bromophenyl group offer structural features (H-bond acceptor, halogen bonding potential, moderate lipophilicity) that are distinct from the methyl, pyrazinyl, and thiophenyl analogs in the same series. Procurement for screening purposes is supported by availability from Fluorochem (≥95% purity, catalog F727858) and Santa Cruz Biotechnology (sc-494570) . Users should note that any hits identified in screening will require full de novo validation including dose-response confirmation, selectivity profiling, and orthogonal assay verification, as no reference activity data exist for this compound.

Structural Biology and Crystallography: π-Interaction Probe

The Baykov et al. (2021) crystallographic study of N-pyridyl ureas bearing 1,2,4-oxadiazole moieties demonstrated that the oxadiazole ring can form well-defined (oxadiazole)···(pyridine) and (oxadiazole)···π interactions in the solid state, with interaction energies characterized by DFT calculations [1]. CAS 1396855-03-0, with its pyridin-3-yl oxadiazole moiety, may serve as a co-crystallization ligand to probe π-stacking or halogen-bonding interactions with target proteins, particularly those with aromatic-rich binding pockets. The bromine atom at the ortho position of the phenylurea provides anomalous scattering signal for X-ray crystallography phase determination, a practical advantage over non-halogenated analogs.

Synthetic Intermediate in Oxadiazole-Urea SAR Exploration

The 2-bromophenyl substituent in CAS 1396855-03-0 serves as a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira), enabling the generation of derivative libraries for SAR studies [1]. The cyclohexyl spacer and 1,2,4-oxadiazole ring confer conformational rigidity and metabolic stability to the scaffold. As noted above, no biological data exist for this specific compound, so downstream SAR programs should incorporate matched molecular pair analysis with the methyl, pyrazinyl, thiophenyl, 2-methoxy, and 2,4-difluoro analogs to systematically map the contribution of each structural feature to any emergent activity.

Negative Control or Counter-Screening Compound (Pending Validation)

Given the documented absence of activity against any known target in ChEMBL and BindingDB [1], CAS 1396855-03-0 may—once experimentally confirmed to be inactive against a specific target of interest—serve as a structurally matched negative control in SAR studies. Its close structural relationship to other oxadiazole-urea analogs that may show target activity makes it a potentially informative control for distinguishing target-specific effects from scaffold-based non-specific effects. This application is contingent upon experimental inactivity confirmation and should not be assumed a priori.

Quote Request

Request a Quote for 1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.